Acetic acid;cyclopenta-1,3-diene-1,3-diol
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Overview
Description
Acetic acid;cyclopenta-1,3-diene-1,3-diol is an organic compound that combines the properties of acetic acid and cyclopenta-1,3-diene-1,3-diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;cyclopenta-1,3-diene-1,3-diol typically involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . This reaction yields 1,3-cyclopentanedione, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetic acid;cyclopenta-1,3-diene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The hydroxyl groups in the cyclopenta-1,3-diene-1,3-diol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones and carboxylic acids.
Reduction: Saturated alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted cyclopentadienes.
Scientific Research Applications
Acetic acid;cyclopenta-1,3-diene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of acetic acid;cyclopenta-1,3-diene-1,3-diol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic processes . Additionally, its hydroxyl groups can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A related compound with similar structural features but lacking the acetic acid moiety.
1,3-Cyclopentanedione: Another related compound that shares the cyclopentane ring structure but differs in functional groups.
Uniqueness
Acetic acid;cyclopenta-1,3-diene-1,3-diol is unique due to the presence of both acetic acid and cyclopenta-1,3-diene-1,3-diol moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.
Properties
CAS No. |
138196-38-0 |
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Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
acetic acid;cyclopenta-1,3-diene-1,3-diol |
InChI |
InChI=1S/C5H6O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1,3,6-7H,2H2;2*1H3,(H,3,4) |
InChI Key |
NPUKJUNDNJGNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1C=C(C=C1O)O |
Origin of Product |
United States |
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